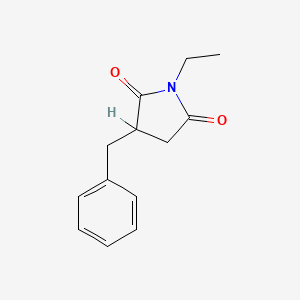

N-Ethyl-alpha-benzylsuccinimide

Description

N-Ethyl-alpha-benzylsuccinimide is a succinimide derivative characterized by an ethyl group and a benzyl substituent on the nitrogen atom of the succinimide core. Succinimides are five-membered cyclic imides with a carbonyl group at positions 2 and 3. The introduction of ethyl and benzyl groups alters the compound’s electronic, steric, and solubility profiles compared to simpler succinimide derivatives.

Properties

CAS No. |

100372-35-8 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-benzyl-1-ethylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-14-12(15)9-11(13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

YJZDZXWBSXLMIE-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)CC(C1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CCN1C(=O)CC(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key differences between N-Ethyl-alpha-benzylsuccinimide and related compounds:

Key Observations :

- This compound : The benzyl group increases steric hindrance, reducing nucleophilic attack at the imide carbonyl, while the ethyl group slightly enhances lipophilicity. This contrasts with NHS, where the hydroxyl group significantly boosts electrophilicity and aqueous solubility .

- Phthalimide : The fused aromatic ring creates a rigid, electron-deficient structure, making it less reactive in acyl transfer compared to succinimides .

This compound

- Reactivity : Moderate acylating agent due to steric shielding from the benzyl group. Suitable for selective reactions requiring slower kinetics.

- Applications: Potential use in stabilized intermediates for pharmaceuticals or polymers, where controlled reactivity is critical. Limited direct studies exist, but structural analogs suggest utility in peptide coupling or crosslinking .

N-Hydroxysuccinimide (NHS)

- Reactivity : Highly reactive in aqueous environments, forming stable active esters with carboxylates.

- Applications : Bioconjugation (e.g., antibody-drug conjugates) and crosslinking reagents .

N-Sulfenylsuccinimides

- Reactivity : Electrophilic sulfenylating agents for thiol-ene reactions.

- Applications : Synthesis of sulfenamides and disulfides in organic chemistry .

Stability and Handling

- This compound : Enhanced stability under ambient conditions compared to NHS, which is hygroscopic and prone to hydrolysis. The benzyl group may also reduce photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.